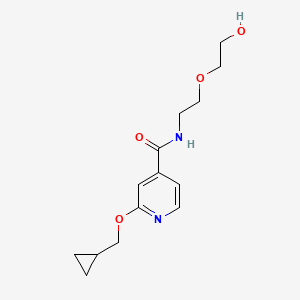
4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H22N4O2 and its molecular weight is 410.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Applications
A notable study presented a novel route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiviral activity, particularly against avian influenza virus (H5N1). This synthesis process included the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine. The synthesized compounds showed significant inhibition of the H5N1 virus, emphasizing the compound's potential in antiviral research (Hebishy et al., 2020).
Heterocyclic Chemistry and Synthetic Applications
Research into the reactivity of thiophenylhydrazonoacetates highlighted the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. Such studies underscore the chemical versatility and potential of benzamide derivatives in synthesizing complex heterocyclic structures for various scientific purposes (Mohareb et al., 2004).
Functionalization Reactions and Theoretical Studies
Experimental and theoretical studies have been conducted on the functionalization reactions of benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with diamines. These studies offer insights into the mechanistic aspects of benzamide derivative reactions, contributing to the broader understanding of their chemical behavior (Yıldırım et al., 2005).
Molecular Docking and Antimicrobial Activity
The synthesis of novel pyridine and fused pyridine derivatives from benzamide-based precursors has been explored, with a focus on their potential antimicrobial and antioxidant activities. Such studies not only showcase the compound's relevance in creating biologically active molecules but also its role in the discovery of new antimicrobial agents (Flefel et al., 2018).
Material Science and Sensing Applications
The compound's derivatives have been utilized in the synthesis and characterization of conductive aromatic polyamides for sensing applications, such as the electrochemical detection of anticancer drugs. This application demonstrates the compound's potential in the development of advanced materials for biomedical sensing technologies (Abdel-Rahman et al., 2023).
Properties
IUPAC Name |
4-benzoyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-18-16-23(22-8-5-13-26-17-22)28-29(18)15-14-27-25(31)21-11-9-20(10-12-21)24(30)19-6-3-2-4-7-19/h2-13,16-17H,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXOGPSWIVBCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)
![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)



![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)
![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)


![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)
